molecular formula C16H14N4OS B2548211 (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 2034265-10-4

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2548211
CAS RN: 2034265-10-4
M. Wt: 310.38
InChI Key: RIFKPVQZEUPCDN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenyl group, a 1,2,3-triazole ring, an azetidine ring, and a thiophene ring . These groups are common in many pharmaceuticals and materials due to their diverse chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings. The 1,2,3-triazole ring and azetidine ring are both heterocycles, which can have interesting electronic properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the 1,2,3-triazole ring can participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar 1,2,3-triazole ring could increase its solubility in polar solvents .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, a core structure in the compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are also used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .

Bioconjugation

In bioconjugation, 1,2,3-triazoles are used due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Chemical Biology

1,2,3-Triazoles are used in chemical biology . They are part of essential building blocks like amino acids, nucleotides, etc .

Fluorescent Imaging

1,2,3-Triazoles have applications in fluorescent imaging . Their strong dipole moment and hydrogen bonding ability make them useful in this field .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many drugs work by interacting with biological receptors, but without more information, it’s difficult to predict the specific mechanism of action .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be interesting to study its properties in more detail and explore potential uses in pharmaceuticals or materials science .

properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-16(15-7-4-8-22-15)19-9-13(10-19)20-11-14(17-18-20)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFKPVQZEUPCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone

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